molecular formula C10H14ClNOS B1423888 7-Methoxy-thiochroman-3-ylamine hydrochloride CAS No. 1303968-11-7

7-Methoxy-thiochroman-3-ylamine hydrochloride

Cat. No.: B1423888
CAS No.: 1303968-11-7
M. Wt: 231.74 g/mol
InChI Key: YDFGAYMJURGPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-thiochroman-3-ylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNOS and a molecular weight of 231.75 g/mol . It is an off-white solid that is primarily used in research and development settings . The compound is known for its unique structure, which includes a methoxy group and a thiochroman ring, making it a subject of interest in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-thiochroman-3-ylamine hydrochloride typically involves multiple steps, starting with the formation of the thiochroman ring. One common method involves the cyclization of a suitable precursor in the presence of a base and a sulfur source. The methoxy group is then introduced through a methylation reaction, and the amine group is added via reductive amination. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-thiochroman-3-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Methoxy-thiochroman-3-ylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-thiochroman-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-thiochroman-3-ylamine hydrochloride is unique due to the presence of both a methoxy group and a thiochroman ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFGAYMJURGPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CS2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-thiochroman-3-ylamine hydrochloride
Reactant of Route 2
7-Methoxy-thiochroman-3-ylamine hydrochloride
Reactant of Route 3
7-Methoxy-thiochroman-3-ylamine hydrochloride
Reactant of Route 4
7-Methoxy-thiochroman-3-ylamine hydrochloride
Reactant of Route 5
7-Methoxy-thiochroman-3-ylamine hydrochloride
Reactant of Route 6
7-Methoxy-thiochroman-3-ylamine hydrochloride

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